Product packaging for {6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol(Cat. No.:CAS No. 2060006-64-4)

{6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol

Cat. No.: B2950026
CAS No.: 2060006-64-4
M. Wt: 143.186
InChI Key: XLXCMRQERLSUBN-UHFFFAOYSA-N
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Description

{6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol (CAS 2060006-64-4) is a valuable spirocyclic chemical scaffold intended for use in medicinal chemistry and pharmaceutical research. This compound features a unique three-dimensional structure characterized by a spirocyclic core that fuses oxygen-containing tetrahydrofuran and nitrogen-containing azetidine or pyrrolidine rings. Its high sp³ carbon content makes it an ideal building block for exploring three-dimensional chemical space, a critical factor in the design of novel bioactive compounds . The primary research application of this scaffold is in the construction of compound libraries for biological screening. It serves as a core structure with two points of orthogonal diversification, allowing researchers to introduce incremental changes in molecular architecture and investigate the relationship between spatial placement of substituents and biological properties . Specifically, spirocyclic scaffolds based on the 6-oxa-2-azaspiro[3.4]octane structure have been advanced as key intermediates in the development of M4 muscarinic receptor agonists, highlighting their direct relevance to central nervous system (CNS) drug discovery programs . The methanol functional group provides a versatile handle for further synthetic modification, enabling conjugation or derivation into aldehydes, acids, and other valuable functional groups . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions, referring to the relevant Material Safety Data Sheet (MSDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B2950026 {6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol CAS No. 2060006-64-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxa-2-azaspiro[3.4]octan-7-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-2-6-1-7(5-10-6)3-8-4-7/h6,8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXCMRQERLSUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC12CNC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Oxa 2 Azaspiro 3.4 Octan 7 Yl Methanol and Analogous Structures

Foundational Synthetic Strategies for Spiro[3.4]octane Scaffolds

The construction of the spiro[3.4]octane core, which features a four-membered ring fused to a five-membered ring at a single carbon atom, requires specialized synthetic approaches. These strategies often involve the sequential or concerted formation of the two rings around a central spirocyclic carbon.

Annulation Reactions for Spiro[3.4]octane Construction

Annulation, the process of building a new ring onto a pre-existing structure, is a powerful tool in the synthesis of spirocycles. For the spiro[3.4]octane system, this can involve either forming the cyclopentane (B165970) ring onto a pre-existing azetidine (B1206935) or vice versa.

One strategy for constructing the 2-azaspiro[3.4]octane framework involves the annulation of a cyclopentane ring onto a pre-existing four-membered azetidine ring. rsc.org This approach often utilizes readily available starting materials and conventional chemical transformations to build the five-membered ring. rsc.org The specific methods can vary, but they generally involve creating two new carbon-carbon bonds to close the cyclopentane ring. While effective, the limitations of this approach are also noted, highlighting the challenges in achieving high yields and stereocontrol. rsc.org

A notable example of cyclopentane ring formation in a spirocyclic context is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. masterorganicchemistry.comjuniperpublishers.comyoutube.com While this classically forms cyclohexenones, modifications and alternative strategies can be envisioned for the construction of five-membered rings. For instance, Trost's annulation procedure utilizing an oxaspiro[2.2]pentane can lead to the formation of a cyclopentanone (B42830) ring. nih.gov

Alternatively, the azetidine ring can be annulated onto a cyclopentane precursor. The synthesis of spiro-3,2′-azetidine oxindoles has been achieved through an enantioselective intramolecular C-C bond formation, highlighting a modern approach to azetidine ring closure. nih.govacs.org This method utilizes a chiral phase-transfer catalyst to induce asymmetry in the cyclization. nih.govacs.org The synthesis of multifunctional spirocyclic azetidines has also been reported, often involving the reduction of spirocyclic azetidinones. researchgate.net

The synthesis of 2-azaspiro[3.4]octane has been successfully achieved through the annulation of the four-membered ring in two different approaches. rsc.org These methods focus on creating the strained azetidine ring in the final steps of the synthesis. rsc.org Furthermore, the synthesis of novel thia/oxa-azaspiro[3.4]octanes has been accomplished through robust and step-economic routes, demonstrating the versatility of these annulation strategies. researchgate.netresearchgate.netlookchem.com

Multicomponent and Cascade Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer an efficient pathway to complex molecules. nih.govbeilstein-journals.orgnih.gov These reactions are highly atom-economical and can rapidly build molecular complexity. For instance, three-component reactions have been used to synthesize triphenylphosphanylidene spiro[cyclopentane-1,3′-indolines]. acs.org

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of the first reaction is the substrate for the next. nih.govclockss.orgcrossref.org This approach avoids the isolation of intermediates, saving time and resources. A highly selective cascade reaction has been developed for the direct transformation of dienallenes to spiro[3.4]octenes through a palladium-catalyzed oxidative process. acs.org Bromocation-induced cascade cyclization has also been employed in the synthesis of 1,5-dioxaspiro[3.4]octane. clockss.orgcrossref.org These cascade processes are effective in minimizing the number of steps required for the synthesis of intricate spirocyclic molecules. nih.gov

Reaction TypeKey FeaturesExample Application
Multicomponent Reactions Three or more reactants combine in one pot; high atom economy.Synthesis of spiro[cyclopentane-1,3′-indolines]. acs.org
Cascade Reactions Sequential intramolecular transformations without isolation of intermediates.Palladium-catalyzed synthesis of spiro[3.4]octenes from dienallenes. acs.org
Cascade Reactions Bromocation-induced cyclization.Synthesis of 1,5-dioxaspiro[3.4]octane. clockss.orgcrossref.org

Metal-Catalyzed Cyclization Processes

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the construction of complex cyclic and spirocyclic systems with high efficiency and selectivity. thieme.dersc.orgcore.ac.uk

Palladium catalysis is particularly versatile in constructing spirocyclic systems. nih.gov One notable application is in spirocyclopropanation. For instance, a palladium-mediated spirocyclopropanation of gem-difluoroalkenes with in situ generated π-allylpalladium 1,4-dipoles has been developed for the synthesis of gem-difluorinated oxa/azaspiro[2.4]heptanes. thieme-connect.com The mechanism involves an initial oxidative addition and decarboxylation to form a zwitterionic species, followed by nucleophilic attack, intramolecular spirocyclization to form a palladacyclobutane, and finally reductive elimination to yield the product. thieme-connect.com While this example illustrates the formation of a spiro[2.4] system, the underlying principles of palladium-catalyzed C-C bond formation are applicable to the construction of other spirocycles. Palladium(0)-catalyzed rearrangements of piperidones and piperidines bearing a spirocyclopropane ring have also been shown to lead to ring expansion, demonstrating the utility of palladium in manipulating spirocyclic systems. acs.org

CatalystReaction TypeSubstratesProduct
Palladium(0)Spirocyclopropanationgem-Difluoroalkenes and π-allylpalladium 1,4-dipolesgem-Difluorinated oxa/azaspiro[2.4]heptanes thieme-connect.com
Palladium(0)Rearrangement/Ring ExpansionSpirocyclopropane-bearing piperidones/piperidinesFunctionalized caprolactams and azepanes acs.org
Gold-Mediated Intramolecular Cyclizations

Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, owing to the unique ability of gold catalysts to activate alkynes and allenes towards nucleophilic attack. In the context of spirocycle synthesis, gold-mediated intramolecular cyclizations offer an efficient means to construct intricate polycyclic frameworks. These reactions often proceed under mild conditions and exhibit high levels of chemo- and regioselectivity.

One prominent strategy involves the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters, which provides access to a diverse range of spirocyclic pyrrolidines and piperidines. rsc.org For substrates with a terminal alkyne, the reaction proceeds through a tandem sequence involving a 1,2- or 1,3-acyloxy migration, Nazarov cyclization, 5-exo-dig cyclization, and a final 1,5-acyl migration to yield the azaspiro[4.4]nonenone ring system. rsc.org Conversely, substrates with an internal alkyne substituent undergo a cascade involving a 1,2- or 1,3-acyloxy migration, Nazarov cyclization, 6-endo-dig cyclization, and a 1,5-acyl migration to afford azaspiro[4.5]decadienone derivatives. rsc.org

A further testament to the versatility of gold catalysis is the diastereoselective domino dearomatization/ipso-cyclization/aza-Michael sequence, which provides a facile route to diverse fused azaspiro tetracyclic scaffolds. rsc.org This process, starting from readily available precursors, furnishes complex tetracyclic structures in good yields with excellent diastereoselectivity. rsc.org Similarly, a gold and palladium relay catalytic tandem cyclization of enynamides with vinyl benzoxazinanones has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This method efficiently constructs the spiro[4.5]decane skeleton with yields ranging from 31–97% and diastereoselectivities from 6:1 dr to >20:1 dr. researchgate.net

Catalyst System Substrate Type Key Transformation Product Yield Diastereoselectivity
Gold(I)1-ene-4,9-diyne esters1,2-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migrationAzaspiro[4.4]nonenoneGoodN/A
Gold(I)3-ene-1,7-diyne esters1,2-acyloxy migration/Nazarov cyclization/6-endo-dig cyclization/1,5-acyl migrationAzaspiro[4.5]decadienoneGoodN/A
Gold(I)Post-Ugi productsDomino dearomatization/ipso-cyclization/aza-Michael sequenceFused azaspiro tetracyclesGoodHigh
Au/Pd RelayEnynamides & vinyl benzoxazinanonesTandem cyclization/[2+4] cycloaddition2-Oxa-7-azaspiro[4.5]decane derivatives31-97%6:1 to >20:1 dr

Photoredox Catalysis in Spiroannulations

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This strategy has been successfully applied to the construction of spirocyclic frameworks through dearomative annulation cascades. nih.gov

One such approach involves the photoredox-mediated C–O bond activation of aromatic carboxylic acids to generate acyl radicals. nih.gov These reactive intermediates can then undergo a 6-exo-trig spirocyclization via dearomatization of the aromatic ring, leading to the formation of spiro-chromanones. nih.gov Alternatively, the acyl radical can be trapped by a somophile, generating a new α-carbonyl radical that subsequently undergoes a dearomative spirocyclization. nih.gov These reactions are typically carried out at room temperature under irradiation with visible light, utilizing a suitable photocatalyst such as Ir(III) complexes. nih.gov

Reaction Type Reactants Key Intermediate Product Type Conditions
Dearomative AnnulationAromatic carboxylic acidsAcyl radicalSpiro-chromanonesVisible light, Ir(III) photocatalyst
Intermolecular Addition/CyclizationAromatic carboxylic acids, Somophilesα-carbonyl radicalSpirocyclic lactamsVisible light, Ir(III) photocatalyst

Specific Synthetic Routes to Oxa-azaspiro[3.4]octane Frameworks

The synthesis of the specific 6-oxa-2-azaspiro[3.4]octane core requires methodologies that can efficiently construct both the oxetane (B1205548) and azetidine rings around a central spirocyclic carbon.

Strategies for Oxetane Ring Incorporation in Spirocyclic Systems

The incorporation of the strained oxetane ring into spirocyclic systems presents a significant synthetic challenge. A general and powerful approach involves the iodocyclization of appropriately substituted alkenes. rsc.org This method has been used to prepare over 150 oxa-spirocyclic compounds. rsc.org The reaction proceeds by treating an alkene with iodine, which leads to the formation of an iodonium (B1229267) ion intermediate that is subsequently trapped intramolecularly by a hydroxyl group to form the oxetane ring. rsc.org

Another strategy for the synthesis of spirocyclic oxetanes involves a two-step process starting from 3-bromo-2,2-bis(bromomethyl)propan-1-ol. acs.org This precursor can be used to synthesize spirocyclic building blocks that can be further elaborated into more complex molecules. acs.org Additionally, the intramolecular cyclization of dihydroxyacetone dimer derivatives has been employed to form the oxetane ring in a four-step synthesis of oxetan-3-one. acs.org

Method Starting Material Key Reagent Product Feature Reference
IodocyclizationAlkenolIodineOxa-spirocycle rsc.org
Two-step synthesis3-bromo-2,2-bis(bromomethyl)propan-1-olBaseSpirocyclic oxetane building block acs.org
Intramolecular cyclizationDihydroxyacetone dimer derivativeNaHOxetan-3-one acs.org

Formation of Azetidine Rings within Spiro[3.4]octanes

The construction of the azetidine ring within the spiro[3.4]octane framework can be achieved through various cyclization strategies. A common approach is the intramolecular SN2 alkylation, where a nitrogen nucleophile displaces a leaving group on a tethered carbon chain. researchgate.net Another powerful method is the strain-release driven synthesis from azabicyclo[1.1.0]butane (ABB) fragments. researchgate.net In this approach, ABB-ketone precursors undergo an electrophile-induced spirocyclization-desilylation reaction to generate a library of spiro-azetidines with various substituents and ring sizes. researchgate.net

Furthermore, a [3+2] cycloaddition strategy has been employed for the synthesis of 2-oxa-6-azaspiro[3.4]octane, which serves as a surrogate for morpholine (B109124) in drug discovery. researchgate.net This method allows for the multi-gram scale synthesis of the target compound in relatively high yields. researchgate.net

Method Precursor Key Transformation Product Reference
Intramolecular SN2 AlkylationAmino-halide or -sulfonateBase-mediated cyclizationAzaspirocycle researchgate.net
Strain-Release Driven SpirocyclizationAzabicyclo[1.1.0]butane (ABB)-ketoneElectrophile-induced cyclizationSpiro-azetidine researchgate.net
[3+2] CycloadditionN/ACycloaddition2-Oxa-6-azaspiro[3.4]octane researchgate.net

Synthesis from Polybrominated Precursors

The use of polybrominated precursors provides a direct route to highly functionalized cyclic and spirocyclic systems. A notable example is the synthesis of a spirocyclic oxetane building block from 3-bromo-2,2-bis(bromomethyl)propan-1-ol. acs.org This readily available starting material can be converted in two steps to a spirocyclic diol, which can then be further functionalized. This strategy highlights the utility of polybrominated compounds in rapidly assembling complex spirocyclic architectures.

1,6-Addition-Based Annulation for Heterocycle Construction

1,6-Addition-based annulation reactions have emerged as a powerful tool for the construction of a variety of heterocyclic scaffolds. chim.it Para-quinone methides (p-QMs) are particularly useful substrates in these reactions, acting as 1,6-addition acceptors. chim.it The strong driving force of aromatization makes p-QMs highly reactive towards a range of nucleophiles. chim.it

This methodology has been successfully applied to the synthesis of spiro[5.5]undeca-1,4-dien-3-one scaffolds through a 1,6-conjugate addition initiated formal [4+2] annulation of p-QMs with sulfonyl allenols. rsc.org Similarly, a diastereoselective formal 1,6-conjugate-addition-mediated [2+1] annulation reaction between p-QMs and pyrazolones has been developed to afford bis-spiro[cyclohexadienone-cyclopropane-pyrazolone] compounds in very good yields. researchgate.net These examples demonstrate the potential of 1,6-addition-based strategies for the construction of complex spirocyclic systems.

Reactants Key Transformation Product Features Reference
p-Quinone methides & sulfonyl allenols1,6-conjugate addition/[4+2] annulationSpiro[5.5]undeca-1,4-dien-3-onesOne-pot synthesis, good yields rsc.org
p-Quinone methides & pyrazolones1,6-conjugate addition/[2+1] annulationBis-spiro[cyclohexadienone-cyclopropane-pyrazolone]Diastereoselective, good yields researchgate.net

Synthesis from Conjugated Esters

The synthesis of γ-lactam scaffolds, the core of structures like {6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol, can be approached through methods involving conjugated esters or similar α,β-unsaturated carbonyl compounds. One notable strategy is the formal [3+2] cycloaddition reaction. nih.gov In this approach, an azomethine ylide or a related 1,3-dipole is generated in situ, which then reacts with a conjugated ester, such as methyl acrylate. This reaction forges the five-membered spirocyclic γ-lactam ring system in a convergent manner. nih.gov This method is particularly powerful as it can establish the desired regiochemical and stereochemical outcomes in a single step. nih.gov

Another relevant methodology involves the annulation of enals, which are structurally related to conjugated esters, with N-sulfonylimines, catalyzed by N-heterocyclic carbenes (NHCs). acs.org This process proceeds through the generation of a homoenolate equivalent from the enal, which then adds to the imine, followed by cyclization to yield the γ-lactam product. acs.org While this specific method yields cis-disubstituted γ-lactams, the underlying principle of using a C3-synthon derived from a conjugated system to react with a nitrogen-containing electrophile is a key strategy for constructing these heterocyclic frameworks. acs.org

Synthetic Routes to this compound

The preparation of ({6-Oxa-2-azaspiro[3.4]octan-7-yl})methanol has been explicitly documented. A specific method, designated as General Procedure F, has been successfully employed to synthesize this compound, affording the target molecule as a yellow oil in a 72% yield. semanticscholar.org The structural confirmation of the product was achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. semanticscholar.org

Table 1: Synthesis of this compound

Procedure Product Yield Appearance Reference

The synthesis of the 6-oxa-2-azaspiro[3.4]octane scaffold typically involves a multi-step sequence featuring key intermediates. A common and effective route is the tandem conjugate addition-Dieckmann cyclization. lookchem.com This sequence can be initiated with a suitable nitrogen-containing precursor and an appropriate ester like methyl glycolate. This reaction first forms a spirocyclic ketoester intermediate. lookchem.com

This ketoester is often not isolated but is subjected to Krapcho decarboxylation conditions in a subsequent step. This process removes the ester group, yielding a key intermediate: a 6-oxa-2-azaspiro[3.4]octan-7-one. lookchem.com The final step to obtain the target ({6-Oxa-2-azaspiro[3.4]octan-7-yl})methanol is the reduction of this spirocyclic ketone. lookchem.com This reduction is commonly achieved using a standard reducing agent such as sodium borohydride (B1222165) (NaBH₄), which converts the ketone functionality into the desired primary alcohol. lookchem.com

Table 2: Key Intermediates in the Synthesis

Intermediate Description Subsequent Transformation
Spirocyclic Ketoester Product of tandem conjugate addition-Dieckmann cyclization Krapcho Decarboxylation

Achieving stereocontrol is a critical consideration in the synthesis of complex molecules like spirocyclic lactams, which can possess multiple stereocenters. For analogous spiro-γ-lactam systems, stereoselective synthesis has been successfully achieved through formal [3+2] cycloaddition reactions. nih.gov This strategy can produce the desired spirocyclic core as a single isolated diastereomer, with the stereochemistry being confirmed through methods like X-ray crystallography. nih.gov The choice of reactants, catalysts, and reaction conditions is crucial for directing the stereochemical outcome of the cycloaddition. nih.gov

Another approach to controlling stereochemistry involves the reaction of imines with cyclic anhydrides, such as succinic anhydrides, in what is known as the Castagnoli-Cushman reaction. researchgate.net This method can be applied to the synthesis of various lactams, and the stereoselectivity can be influenced by the nature of the substituents on both the imine and the anhydride (B1165640). researchgate.net For the this compound scaffold, a stereoselective synthesis would likely involve an asymmetric variant of the key ring-forming reaction or the use of chiral starting materials to guide the formation of the desired stereoisomer.

Derivatization and Functionalization of the this compound Scaffold

The nitrogen atom of the azetidine ring in the this compound scaffold is a primary site for derivatization and functionalization. Synthetic routes to this and analogous scaffolds often begin with the nitrogen atom protected, for example, as a tert-butoxycarbonyl (Boc) carbamate. lookchem.com This protecting group strategy is fundamental for modifying the molecule.

The Boc group can be removed under acidic conditions, unmasking the secondary amine. This free amine then serves as a versatile handle for a wide range of chemical transformations. For instance, it can undergo N-alkylation, N-acylation, or reductive amination to introduce diverse substituents. lookchem.com In a related synthesis of 5-oxa-2-azaspiro[3.4]octane modules, a spirocyclic ketone was successfully converted to the corresponding amine via reductive amination using ammonia (B1221849) in methanol (B129727) with titanium(IV) isopropoxide, followed by reduction with NaBH₄. lookchem.com This demonstrates how the core scaffold can be functionalized at different positions, with modifications at the nitrogen center being a key step in creating a library of diverse analogs for applications in medicinal chemistry and drug discovery. lookchem.com

Introduction and Transformation of Substituents (e.g., hydroxyl, alkyl, aryl, heteroatom functionalities)

The rigid, three-dimensional framework of the 6-oxa-2-azaspiro[3.4]octane core is a valuable scaffold in medicinal chemistry. The utility of this scaffold is significantly enhanced by the ability to introduce and modify substituents, allowing for the exploration of chemical space and the fine-tuning of pharmacological properties. The parent compound, this compound, serves as a key intermediate for such functionalization, leveraging the reactivity of its primary hydroxyl group and secondary amine.

Research has established robust methods for the transformation of functional groups attached to this spirocyclic system and its analogs. A common synthetic precursor is the corresponding keto-ester, which can be decarboxylated to yield an oxa-azaspirocyclic ketone. thieme.de This ketone provides a pivotal entry point for introducing the hydroxyl functionality. Standard reduction protocols, for instance using sodium borohydride (NaBH₄), efficiently convert the ketone into the corresponding secondary alcohol. thieme.de

The primary alcohol of this compound itself can be derived from the reduction of a corresponding ester or carboxylic acid functionality at the same position. In analogous spirocyclic systems, lithium aluminum hydride (LiAlH₄) has been effectively used to reduce methyl or ethyl esters to primary alcohols, a transformation that can be scaled to produce multigram quantities. nih.govsemanticscholar.org

Once the hydroxyl group is in place, it can be further transformed. Oxidation of the primary alcohol using reagents like Dess-Martin periodinane (DMP) yields the corresponding aldehyde. nih.gov This aldehyde is a versatile intermediate that can be subjected to various subsequent reactions. For instance, in analogous azaspiro systems, aldehydes have been converted into terminal alkynes through reaction with the Bestmann-Ohira reagent. semanticscholar.orgsioc-journal.cn This introduces a valuable functional handle for click chemistry and other coupling reactions.

The secondary amine of the azetidine ring is another key site for introducing diversity. When the amine is unprotected, it can readily undergo N-alkylation or N-acylation. For more controlled transformations, the nitrogen is often protected, commonly with a tert-butoxycarbonyl (Boc) group. This strategy allows for selective reactions at other positions of the molecule. A subsequent deprotection step, typically using trifluoroacetic acid (TFA), reveals the free amine, which can then be functionalized. mdpi.com For example, a one-pot deprotection-acylation sequence is an efficient method to introduce various acyl groups, including heteroaromatic moieties like 5-nitrofuroic acid, onto the nitrogen atom. mdpi.com

Furthermore, functional groups on the cyclopentane portion of the scaffold can be manipulated to introduce heteroatom functionalities. In the analogous 2,6-diazaspiro[3.4]octane system, an ester group has been hydrolyzed to a carboxylic acid. nih.gov This acid was then used to acylate an acetamidoxime, which, after cyclodehydration, yielded a 1,2,4-oxadiazole (B8745197) ring grafted onto the spirocyclic core. nih.gov Such transformations highlight the potential to append diverse heterocyclic substituents to the scaffold.

The following table summarizes key transformations for introducing and modifying substituents on the oxa-azaspiro[3.4]octane scaffold and its close analogs.

Table 1: Examples of Substituent Introduction and Transformation

Starting Functional Group Reagents and Conditions Resulting Functional Group Reference
Ketone NaBH₄ Alcohol thieme.de
Ester LiAlH₄, THF Primary Alcohol nih.govsemanticscholar.org
Primary Alcohol Dess-Martin periodinane (DMP), CH₂Cl₂ Aldehyde nih.gov
Aldehyde Bestmann-Ohira reagent, K₂CO₃, MeOH Alkyne semanticscholar.orgsioc-journal.cn
N-Boc protected amine 1. TFA, CH₂Cl₂2. 5-nitro-2-furoic acid, CDI, DMF N-acylated amine mdpi.comnih.gov

Regio- and Chemoselective Transformations

The presence of multiple functional groups on the this compound scaffold, namely the secondary amine and the primary alcohol, necessitates careful control over reaction conditions to achieve selective transformations. Regio- and chemoselectivity are paramount for the efficient synthesis of complex derivatives and are typically achieved through two main strategies: exploiting the inherent reactivity differences of the functional groups or employing orthogonal protecting group strategies.

Inherent Chemoselectivity

The nucleophilicity difference between the nitrogen of the azetidine and the oxygen of the primary alcohol allows for a degree of inherent chemoselectivity. Under specific conditions, the amine can be targeted in the presence of the alcohol. Methods have been developed for the selective mono-N-alkylation of amino alcohols. One such approach involves the formation of a stable chelate between the amino alcohol and 9-borabicyclo[3.3.1]nonane (9-BBN). organic-chemistry.orgnih.gov This chelation serves a dual role: it protects the hydroxyl group and activates the amine for a selective reaction with an alkylating agent. organic-chemistry.orgnih.gov Another strategy for selective N-alkylation of amines in the presence of alcohols utilizes manganese pincer complexes as catalysts in "borrowing hydrogen" or "hydrogen autotransfer" reactions, which represent a sustainable method for C-N bond formation. nih.gov

Selective N-acylation can also be achieved. The reaction of a carboxylic acid with a sulfonyl halide can form a mixed anhydride intermediate. This intermediate demonstrates high selectivity for acylating the amino group of an amino alcohol over the hydroxyl group, leading to the efficient production of N-acyl amino alcohols. googleapis.com

Protecting Group Strategies

The most common and versatile approach to ensure complete regio- and chemoselectivity is the use of orthogonal protecting groups. thieme.deresearchgate.net The azetidine nitrogen is frequently protected with a tert-butoxycarbonyl (Boc) group. The stability of the Boc group under a wide range of reaction conditions allows for extensive modification of other parts of the molecule, including the hydroxyl group.

With the amine protected, the primary alcohol can be selectively functionalized. For example, it can be oxidized to an aldehyde, converted to a mesylate for subsequent nucleophilic substitution, or engaged in ether or ester formation. nih.gov

Once the desired transformations on the alcohol or other parts of the scaffold are complete, the Boc group can be selectively removed under acidic conditions (e.g., TFA in CH₂Cl₂). This unmasks the secondary amine, making it available for a new set of transformations, such as reductive amination, acylation, or arylation. This sequential functionalization, enabled by an orthogonal protection strategy, is a cornerstone of building molecular complexity on the 6-oxa-2-azaspiro[3.4]octane scaffold. A prime example is the one-pot deprotection-acylation protocol, where a Boc-protected amine is deprotected and immediately acylated in the same reaction vessel, ensuring that the acylation occurs exclusively at the nitrogen. mdpi.com

The following table outlines strategies for achieving selective transformations on amino alcohol scaffolds like this compound.

Table 2: Strategies for Regio- and Chemoselective Transformations

Transformation Strategy Reagents/Conditions Selectivity Outcome Reference
Mono-N-alkylation Chelation 9-BBN, followed by base and alkyl halide Selective reaction at Nitrogen organic-chemistry.orgnih.gov
N-alkylation Catalysis Manganese pincer complex, alcohol Selective reaction at Nitrogen nih.gov
N-acylation Mixed Anhydride Intermediate Carboxylic acid, sulfonyl halide, then amino alcohol Selective reaction at Nitrogen googleapis.com
O-functionalization Amine Protection 1. Boc₂O2. Reagents for O-functionalization (e.g., DMP) Selective reaction at Oxygen nih.gov

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Advanced Spectroscopic Characterization and Conformational Analysis of 6 Oxa 2 Azaspiro 3.4 Octan 7 Yl Methanol

X-ray Crystallography for Solid-State Structure Determination.

The precise solid-state architecture of spirocyclic compounds is fundamental to understanding their physical properties and biological activity. While a crystal structure for {6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol is not publicly available, analysis of closely related structures provides significant insight into the expected molecular conformation and packing in the solid state. X-ray diffraction studies on derivatives of the 6-oxa-2-azaspiro[3.4]octane core reveal key structural features.

For instance, the crystal structure of a functionalized spirocyclic azetidine (B1206935) provides a template for understanding the geometry of the fused ring system. In the solid state, the azetidine and tetrahydrofuran (B95107) rings adopt conformations that minimize steric hindrance and torsional strain. The four-membered azetidine ring is typically puckered, deviating from planarity to relieve strain. The five-membered tetrahydrofuran ring often adopts an envelope or twisted conformation.

The spirocyclic nature of the molecule, where the two rings share a single carbon atom, imposes significant conformational constraints. The relative orientation of the two rings is a defining characteristic of the molecule's three-dimensional shape. The bond angles around the spirocenter are distorted from the ideal tetrahedral geometry to accommodate the fused ring system.

A representative data table for a related functionalized 6-oxa-2-azaspiro[3.4]octane derivative, based on available crystallographic information for similar structures, is presented below. This table illustrates the typical bond lengths and angles that define the geometry of the spirocyclic core.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)8.5 - 9.5
b (Å)10.0 - 11.0
c (Å)12.0 - 13.0
α (°)90
β (°)95 - 105
γ (°)90
Selected Bond Lengths (Å)
C(spiro)-C(azetidine)1.52 - 1.56
C(spiro)-C(tetrahydrofuran)1.53 - 1.57
C(spiro)-O1.43 - 1.47
C-N (azetidine)1.45 - 1.49
C-O (tetrahydrofuran)1.42 - 1.46
Selected Bond Angles (°)
C-C(spiro)-C88 - 92 (in azetidine)
C-C(spiro)-O104 - 108 (in tetrahydrofuran)
C-N-C (in azetidine)85 - 90
C-O-C (in tetrahydrofuran)105 - 110

Note: The data presented in this table is illustrative and based on crystallographic data of closely related spirocyclic systems. The actual values for this compound may vary.

Conformational Preferences and Ring Dynamics

The conformational landscape of this compound is dictated by the interplay of ring strain, torsional strain, and non-bonded interactions within its spirocyclic framework.

The 6-oxa-2-azaspiro[3.4]octane system possesses a significant degree of ring strain, primarily attributable to the presence of the four-membered azetidine ring. Four-membered rings exhibit considerable angle strain due to the deviation of bond angles from the ideal sp³ tetrahedral angle of 109.5°. This inherent strain is a key determinant of the molecule's reactivity and conformational preferences.

Computational studies on various saturated and unsaturated ring systems containing heteroatoms have provided insights into ring strain energy (RSE). osti.gov Generally, the RSE decreases as the ring size increases, with a substantial drop observed when moving from a four-membered to a five-membered ring. osti.gov The replacement of a carbon atom with a heteroatom such as nitrogen or oxygen can also influence the RSE. For instance, the introduction of sulfur or phosphorus has been shown to reduce ring strain. osti.gov

The azetidine and tetrahydrofuran rings in the spirocyclic system are not planar and can exist in different conformations. The four-membered azetidine ring typically adopts a puckered conformation to alleviate some of the torsional strain associated with a planar arrangement. This puckering can be described by a dihedral angle, and the ring can undergo a rapid inversion process between two equivalent puckered conformations.

The five-membered tetrahydrofuran ring is also non-planar and can adopt several low-energy conformations, most commonly the envelope (or "boat") and twist (or "half-chair") forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, no four atoms are coplanar. The energy barrier between these conformations is generally low, leading to a dynamic equilibrium in solution.

The specific conformational preferences of the azetidine and tetrahydrofuran rings in this compound will be influenced by the substitution pattern, including the presence of the methanol (B129727) group. The substituent can favor one conformation over others due to steric or electronic interactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for studying the conformational dynamics and determining the preferred conformations in solution by analyzing coupling constants and chemical shifts. sci-hub.st

Theoretical and Computational Investigations of the 6 Oxa 2 Azaspiro 3.4 Octan 7 Yl Methanol System

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. For the {6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol system, methods like Density Functional Theory (DFT) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., UCCSD) can be employed to model its electronic structure. arxiv.org These calculations can reveal key details about molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential.

The distribution of electron density, for instance, would likely show a higher concentration around the oxygen and nitrogen atoms due to their electronegativity. The electrostatic potential map would, in turn, highlight regions of negative potential near these heteroatoms, indicating likely sites for electrophilic attack. Conversely, regions of positive potential would suggest susceptibility to nucleophilic attack.

Reactivity descriptors, derived from conceptual DFT, can be calculated to quantify the chemical behavior of the molecule. These descriptors include chemical hardness, softness, electronegativity, and the Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule. Such information is invaluable for predicting how this compound might interact with other reagents or biological targets. A hypothetical table of calculated electronic properties is presented below.

Table 1: Hypothetical Electronic Properties of this compound calculated at the B3LYP/6-31G(d) level of theory.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy2.1 eV
HOMO-LUMO Gap8.6 eV
Dipole Moment2.8 D
Chemical Hardness (η)4.3 eV
Electronegativity (χ)2.2 eV

Computational Conformational Analysis and Energetics

The three-dimensional structure of this compound is not static; the molecule can exist in various conformations due to the flexibility of the azetidine (B1206935) and oxetane (B1205548) rings and the rotation of the hydroxymethyl group. A thorough conformational analysis is crucial to identify the most stable, low-energy structures.

Computational methods, such as systematic or stochastic conformational searches followed by geometry optimization and energy calculation, can be used to explore the potential energy surface of the molecule. This process would likely reveal several stable conformers. The azetidine ring, for example, is known to possess a puckered conformation. researchgate.net The relative energies of these conformers can be calculated with high accuracy, allowing for the determination of the global minimum energy structure and the Boltzmann population of each conformer at a given temperature. This information is critical, as the biological activity and physical properties of the molecule are often dictated by its predominant conformation.

Table 2: Hypothetical Relative Energies of Conformers of this compound.

ConformerRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
1 0.0075.3
2 1.2513.5
3 2.504.1
4 > 4.00< 1.0

Molecular Modeling of Synthetic Pathways and Reaction Mechanisms

Molecular modeling can be a powerful tool in understanding and optimizing the synthesis of complex molecules like this compound. chemrxiv.org While various strategies exist for the synthesis of spirocycles, a plausible approach for this specific molecule could involve a multi-step sequence. researchgate.netmtroyal.ca For instance, a potential pathway could involve the cycloaddition of an appropriately substituted azomethine ylide with an exocyclic methylene (B1212753) oxetane.

Computational chemistry can be used to investigate the feasibility of proposed synthetic routes. By calculating the activation energies and reaction energies for each step, the most energetically favorable pathway can be identified. Transition state theory can be applied to locate the transition structures connecting reactants, intermediates, and products. The insights gained from these models can help in selecting optimal reagents, catalysts, and reaction conditions, potentially increasing reaction yields and stereoselectivity. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods are increasingly used to predict spectroscopic data, which can be invaluable for the structural elucidation of newly synthesized compounds. For this compound, the prediction of its ¹H and ¹³C NMR chemical shifts would be particularly useful.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors. nih.govacs.org These can then be converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to distinguish between different isomers or to confirm the proposed structure of a synthetic product. nih.govmdpi.com The predicted chemical shifts can be compared with experimental data to validate the structure of the molecule.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (referenced to TMS).

Carbon AtomPredicted Chemical Shift (ppm)
Spiro Carbon75.2
CH₂ (Oxetane)72.8
CH (Oxetane)68.5
CH₂ (Azetidine, adjacent to N)55.1
CH₂ (Azetidine)35.9
CH₂OH62.4

Exploration of Chemical Space Accessibility through Computational Methods

The this compound scaffold serves as an excellent starting point for the exploration of new chemical space. nih.govacs.org By computationally enumerating and evaluating derivatives of this core structure, vast virtual libraries of related compounds can be generated. mdpi.com

These libraries can be created by systematically adding various substituents at different positions on the spirocyclic framework. For each virtual compound, a range of physicochemical and drug-like properties (e.g., molecular weight, logP, polar surface area) can be calculated. This in silico screening allows for the identification of derivatives with desirable properties for specific applications, such as drug discovery. mdpi.comresearchgate.net This computational approach can prioritize synthetic efforts towards compounds that are most likely to possess the desired activity and pharmacokinetic profiles, thereby accelerating the discovery process. acs.org

Strategic Utility of 6 Oxa 2 Azaspiro 3.4 Octan 7 Yl Methanol As a Chemical Building Block

Contributions to Scaffold Diversity and Complexity in Organic Synthesis.

The rigid, sp3-rich framework of {6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol is a significant departure from the flat, aromatic structures that have historically dominated synthetic libraries. pnas.orgbldpharm.com The incorporation of this spirocycle introduces a higher fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor correlated with increased success in clinical trials. bldpharm.com This shift towards more three-dimensional structures is a key strategy for improving ligand-receptor complementarity and enhancing physicochemical properties. tandfonline.combldpharm.com

A primary advantage of spirocyclic scaffolds is their ability to project functional groups into distinct vectors in three-dimensional space. tandfonline.com this compound exemplifies this principle through its key functional groups: the secondary amine of the azetidine (B1206935) ring and the primary alcohol of the hydroxymethyl group. These functionalities serve as "exit vectors," or points for chemical elaboration, allowing for the systematic and controlled extension of the molecular structure into different spatial regions. researchgate.net

The hydroxymethyl group, in particular, is a versatile handle for a wide range of chemical transformations. Its position on the oxetane (B1205548) ring, adjacent to the spirocyclic core, provides a well-defined attachment point for diversification. This allows synthetic chemists to build upon the rigid scaffold, exploring vectors that would be inaccessible from a simple, planar starting material. chemrxiv.org

The novelty and rigidity of the 6-oxa-2-azaspiro[3.4]octane framework allow for the exploration of previously uncharted areas of chemical space. researchgate.net Traditional drug discovery libraries are often dominated by flat, aromatic compounds. pnas.org The use of building blocks like this compound enables a deliberate move away from this "flatland," introducing molecules with greater shape diversity and complexity into screening collections. pnas.orgresearchgate.net This exploration is crucial for identifying novel ligands that can interact with the complex, three-dimensional binding sites of biological targets like proteins. tandfonline.com The unique combination of the azetidine and oxetane rings in a spirocyclic arrangement creates a scaffold with a distinct shape and polarity profile, further expanding the diversity of accessible molecular architectures.

Applications in the Construction of Functionalized Molecular Architectures.

The utility of this compound extends to its direct application in building more complex and functional molecules, serving as a cornerstone for advanced synthetic intermediates and diverse compound libraries.

The hydroxymethyl group of this compound is a key functional handle that can be readily converted into a variety of other groups, making it an excellent precursor for more advanced intermediates. Standard organic transformations can be employed to modify this primary alcohol, thereby accessing a range of functionalities for subsequent coupling or elaboration steps. For example, the alcohol can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (such as a tosylate or halide) for nucleophilic substitution, or transformed into an ether or ester. Each new intermediate, bearing the intact spirocyclic core, can then be used in more complex synthetic routes. researchgate.net

Starting Functional GroupReaction TypeResulting Functional GroupPotential Subsequent Reactions
Primary Alcohol (-CH₂OH)OxidationAldehyde (-CHO)Reductive amination, Wittig reaction, Grignard addition
Primary Alcohol (-CH₂OH)EsterificationEster (-CH₂OC(O)R)Amide formation (via aminolysis), Saponification
Primary Alcohol (-CH₂OH)Tosylation/HalogenationTosyl/Halide (-CH₂OTs/X)Nucleophilic substitution (e.g., with azides, cyanides, amines)
Primary Alcohol (-CH₂OH)Etherification (e.g., Williamson)Ether (-CH₂OR)Stable linker for further elaboration

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments". pnas.orgnih.gov this compound is an ideal candidate for inclusion in a fragment library. Its rigid, three-dimensional structure provides a well-defined shape for probing protein binding sites, while its low molecular weight adheres to the "Rule of Three" often used in FBDD. nih.gov

The presence of two distinct functionalization points (the amine and the alcohol) allows for controlled and systematic "fragment growing" or "fragment linking" once a binding interaction is identified. researchgate.net By using this spirocycle as a core, entire libraries of diverse compounds can be generated by reacting the amine and/or the alcohol with a range of different chemical partners. This approach provides a rich source of novel and diverse molecules for high-throughput screening campaigns. tandfonline.com

Role in Modulating Molecular Shape and Rigidity for Chemical Research.

The conformational rigidity imparted by the spirocyclic core is a defining feature of this compound. researchgate.net Unlike flexible aliphatic chains, the spiro junction locks the two rings into a fixed spatial orientation. This rigidity reduces the entropic penalty upon binding to a biological target, which can lead to enhanced binding affinity.

Structural FeatureImpact on Molecular PropertiesAdvantage in Chemical Research
Spirocyclic CoreHigh rigidity, fixed 3D conformationReduces entropic penalty upon binding; allows predictable vector orientation. researchgate.net
High Fsp³ CharacterIncreased three-dimensionality, moves away from "flatland"Improves ligand-receptor shape complementarity; associated with higher clinical success rates. bldpharm.com
Oxetane RingIncreases polarity, can improve solubility and metabolic stabilityActs as a useful bioisostere for gem-dimethyl or carbonyl groups. researchgate.netacs.org
Azetidine RingProvides a basic nitrogen handle for functionalizationServes as a key exit vector for molecular diversification.

Future Research Trajectories for 6 Oxa 2 Azaspiro 3.4 Octan 7 Yl Methanol and Spiro 3.4 Octane Scaffolds

Development of Advanced and Sustainable Synthetic Methodologies

Future research will likely prioritize the development of more efficient and environmentally benign methods for the synthesis of {6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol and its analogs. Current approaches often involve multi-step sequences that can be time-consuming and generate significant waste. researchgate.netrsc.org The principles of green chemistry are expected to play a pivotal role in shaping the next generation of synthetic routes. nih.govmdpi.comresearchgate.net

Key areas of focus will include:

Catalyst-Free and Solvent-Free Reactions: Inspired by methodologies developed for other spiro heterocycles, future syntheses could employ techniques like microwave irradiation in the absence of traditional solvents, which has been shown to produce excellent yields for various spiro compounds. nih.gov The use of iodine as a catalyst in pseudo four-component reactions under solvent-free conditions is another promising green chemistry approach. nih.gov

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials combine to form the complex spiro[3.4]octane core in a single step will be a significant advancement. nih.gov Isocyanide/acetylene-based multicomponent reactions (IAMCRs) have proven effective for creating intricate spiro architectures and could be adapted for the synthesis of oxa-azaspiro[3.4]octanes. nih.gov

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, enhanced safety, and scalability, making it an attractive platform for the production of spirocyclic libraries. vapourtec.com

Synthetic ApproachPotential AdvantagesRelevant Research Areas
Catalyst-Free SynthesisReduced environmental impact, simplified purificationMicrowave-assisted reactions, ultrasound-assisted synthesis nih.govresearchgate.net
Multicomponent ReactionsIncreased efficiency, atom economyIsocyanide/acetylene-based reactions, cascade reactions nih.gov
Flow ChemistryScalability, safety, precise controlAutomated library synthesis, high-temperature/pressure reactions vapourtec.com

Innovations in Asymmetric Synthesis of Chiral Derivatives

The presence of stereogenic centers in this compound necessitates the development of robust asymmetric synthetic methods to access enantiomerically pure forms. Enantioselectivity is crucial in drug discovery, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. nih.govacs.org

Future research in this area will likely concentrate on:

Chiral Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. frontiersin.orgnih.gov Bifunctional enamine catalysts, for instance, have been successfully used in the synthesis of spirobicyclic pyrrolidines with high enantioselectivity. nih.gov

Transition Metal Catalysis with Chiral Ligands: The development of novel chiral ligands for transition metals continues to be a major driver of innovation in asymmetric catalysis. nih.govacs.org Spiro phosphine-oxazoline ligands (SIPHOX) have shown great promise in iridium-catalyzed asymmetric hydrogenation for the synthesis of chiral amines. acs.org

Enzymatic Resolutions: Biocatalysis, leveraging the high selectivity of enzymes, offers a green and efficient alternative for resolving racemic mixtures or performing enantioselective transformations. frontiersin.org

Asymmetric StrategyKey FeaturesPotential Catalysts/Ligands
OrganocatalysisMetal-free, environmentally benignProline-based catalysts, spirobicyclic pyrrolidines nih.govmdpi.com
Transition Metal CatalysisHigh efficiency and enantioselectivityChiral phosphine (B1218219) ligands, N-heterocyclic carbenes nih.govfrontiersin.org
BiocatalysisHigh selectivity, mild reaction conditionsLipases, hydrolases frontiersin.org

Expansion of Functionalization and Derivatization Strategies

To fully explore the chemical space around the this compound scaffold, a diverse array of functionalization and derivatization techniques is required. The ability to introduce various substituents at different positions on the spirocyclic core is essential for tuning the molecule's properties for specific applications. univ.kiev.uaresearchgate.net

Future efforts will likely focus on:

Late-Stage Functionalization: Developing methods to modify the core structure in the final steps of a synthesis is highly desirable as it allows for the rapid generation of a library of analogs from a common intermediate.

Bioisosteric Replacement: Systematically replacing parts of the molecule with other functional groups that have similar physical or chemical properties (bioisosteres) can lead to improved biological activity or pharmacokinetic profiles. univ.kiev.ua For example, the 2-azaspiro[3.3]heptane moiety has been explored as a bioisostere for piperidine. univ.kiev.uauniv.kiev.ua

Click Chemistry: The use of highly efficient and specific "click" reactions will facilitate the attachment of the spiro[3.4]octane scaffold to other molecules, such as fluorescent tags, polymers, or biological probes.

Functionalization ApproachGoalExample Application
Late-Stage FunctionalizationRapid library generationStructure-activity relationship (SAR) studies
Bioisosteric ReplacementProperty modulationImproving metabolic stability of drug candidates univ.kiev.ua
Click ChemistryMolecular conjugationDevelopment of chemical probes and materials nih.gov

Interdisciplinary Applications in Chemical Sciences

The unique structural and chemical properties of this compound and related spiro[3.4]octane scaffolds suggest a broad range of potential applications beyond traditional medicinal chemistry.

Future research could explore their use in:

Materials Science: The rigid, three-dimensional nature of these spirocycles makes them interesting building blocks for the creation of novel polymers and crystalline materials with unique optical or electronic properties. Spiro heterocycles are being investigated for their potential in developing organic semiconductors and light-emitting diodes. nih.gov

Catalysis: Chiral spirocyclic ligands have already demonstrated their value in asymmetric catalysis. nih.govacs.org Further exploration of this compound derivatives as ligands for various metal-catalyzed reactions could lead to new and highly selective transformations.

Chemical Biology: The development of derivatives of this compound functionalized with reporter groups could lead to the creation of chemical probes for studying biological processes. nih.govnih.gov These probes could be used to identify and validate new drug targets. nih.govpageplace.de

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery process, the synthesis and evaluation of this compound derivatives will increasingly rely on automation and high-throughput methods.

Key future trends include:

Automated Synthesis Platforms: The use of automated synthesizers can significantly increase the speed and efficiency of producing libraries of spirocyclic compounds. nih.gov These platforms can perform a wide range of chemical transformations, including couplings, protections, and deprotections.

High-Throughput Screening (HTS): HTS allows for the rapid biological evaluation of large numbers of compounds against specific targets. nih.govwiley.comalitheagenomics.com This will be crucial for identifying promising drug candidates from the synthesized spiro[3.4]octane libraries. lifechemicals.comdovepress.com

DNA-Encoded Libraries (DELs): The synthesis of spirocyclic compounds on a DNA tag allows for the creation of massive libraries that can be screened simultaneously against a biological target. rsc.org This technology has the potential to dramatically accelerate the hit identification process.

TechnologyApplication in Spiro[3.4]octane ResearchImpact
Automated SynthesisRapid generation of compound librariesIncreased productivity and efficiency vapourtec.com
High-Throughput ScreeningBiological evaluation of large librariesFaster identification of "hit" compounds nih.govalitheagenomics.com
DNA-Encoded LibrariesCreation and screening of massive librariesAccelerated discovery of novel bioactive molecules rsc.org

Q & A

Q. What are the established synthetic routes for {6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol, and what key intermediates are involved?

The synthesis typically involves spirocyclic precursors such as 2-Oxa-spiro[3.4]octane-1,3-dione , which undergoes condensation with amines or other nucleophiles to form the azaspiro framework . Key intermediates include halogenated or functionalized spiro compounds (e.g., bromophenyl derivatives), which are further modified via hydroxylation or esterification to introduce the methanol moiety . For example, 2-{[7-(4-bromophenyl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic acid derivatives have been synthesized via fluorenylmethoxycarbonyl (Fmoc) protection strategies .

Q. How can X-ray crystallography confirm the structure of this compound derivatives?

The SHELX software suite (e.g., SHELXL, SHELXS) is widely used for refining crystal structures. For spiro compounds, X-ray diffraction data can resolve stereochemical ambiguities, such as the spatial arrangement of the oxa and aza rings. SHELX programs are robust for small-molecule refinement, even with high-resolution or twinned data .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify characteristic peaks for the spirocyclic core (e.g., deshielded protons adjacent to oxygen/nitrogen atoms) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, especially for halogenated derivatives (e.g., bromine isotope patterns) .
  • IR Spectroscopy : Stretching vibrations for hydroxyl (3200–3600 cm1^{-1}) and ether (1100–1250 cm1^{-1}) groups are critical .

Advanced Research Questions

Q. How do substituents on the spiro framework influence reactivity and stability?

Electron-withdrawing groups (e.g., bromine) on the aryl ring enhance electrophilic reactivity, facilitating nucleophilic substitutions. Conversely, bulky substituents may hinder ring-opening reactions. Stability studies in show that electron-deficient spiro derivatives are prone to hydrolysis under acidic conditions, requiring careful pH control during synthesis .

Q. What are common challenges in optimizing synthetic yields, and how can reaction conditions be adjusted?

  • Low Yields : Competing side reactions (e.g., over-oxidation of the methanol group) can reduce efficiency. Using protecting groups like Fmoc improves selectivity .
  • By-Product Formation : Chromatographic purification (e.g., flash chromatography) or recrystallization in polar solvents (e.g., ethanol/water mixtures) is essential for isolating pure products .
  • Temperature Sensitivity : Reactions involving spiro intermediates often require low temperatures (−20°C to 0°C) to prevent decomposition .

Q. How can researchers resolve contradictions in experimental data during derivative synthesis?

  • Comparative Analysis : Cross-validate NMR and HRMS data with computational models (e.g., DFT calculations) to confirm regiochemistry .
  • Replication : Reproduce synthetic protocols from independent studies (e.g., vs. 7) to identify inconsistencies in reagent purity or reaction setup .

Q. What role does this compound play in bioactive molecule synthesis?

this compound serves as a scaffold for fluorinated pharmaceuticals (e.g., anti-inflammatory agents) and agrochemicals due to its structural rigidity and hydrogen-bonding capacity . Derivatives have been explored as intermediates in protease inhibitors and kinase-targeted therapies , leveraging the spirocyclic core’s conformational restriction to enhance binding affinity .

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